molecular formula C11H10BrNO3 B1413842 Ethyl 2-bromo-4-cyano-6-methoxybenzoate CAS No. 1807164-52-8

Ethyl 2-bromo-4-cyano-6-methoxybenzoate

Cat. No.: B1413842
CAS No.: 1807164-52-8
M. Wt: 284.11 g/mol
InChI Key: JQNJWCXFKLDXIU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-methoxybenzoate is a substituted benzoate ester featuring three distinct functional groups: a bromine atom at position 2, a cyano group at position 4, and a methoxy group at position 4. The electron-withdrawing cyano and bromo groups enhance reactivity in nucleophilic substitution or coupling reactions, while the methoxy group contributes to solubility and steric effects.

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNJWCXFKLDXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions and types of substituents critically influence chemical behavior:

  • Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0): Substituents: Bromo (C2), cyano (C6), difluoromethyl (C4). Molecular formula: C₁₁H₈BrF₂NO₂ . Key Differences: The cyano group at C6 (vs. C4 in the target compound) and the presence of a difluoromethyl group (vs. methoxy) alter electronic and steric profiles.
  • Ethyl 2-hydroxy-4-methoxybenzoate (5) and Ethyl 2-hydroxy-6-methoxybenzoate (4) :
    • Substituents: Hydroxy (C2), methoxy (C4 or C6).
    • Key Differences : The hydroxyl group at C2 (vs. bromo) increases polarity and acidity, making these compounds intermediates in synthesizing salicylate derivatives. Mass spectra show a base peak at m/z 150, characteristic of salicylate fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-4-cyano-6-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4-cyano-6-methoxybenzoate

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